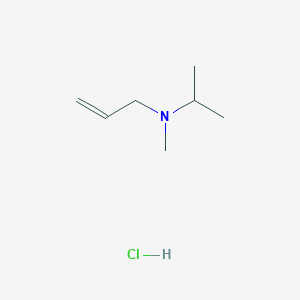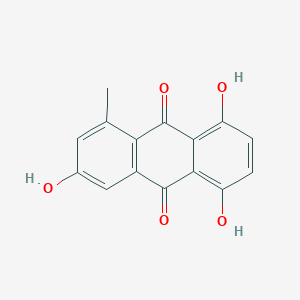
benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol is an organic compound that combines the structural features of benzoic acid and a pyran derivative Benzoic acid is a simple aromatic carboxylic acid, while the pyran derivative is a cyclic ether with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol can be achieved through several synthetic routes. One common method involves the condensation of benzoic acid with a suitable pyran derivative under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Another approach involves the use of alcohol dehydrogenases (ADHs) to catalyze the interconversion between alcohols and aldehydes or ketones. ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media can also improve the solubility of substrates and facilitate large-scale production .
化学反応の分析
Types of Reactions
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols or alkanes.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, such as halogens or alkyl groups, to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various industrial products
作用機序
The mechanism of action of benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol can be compared with other similar compounds, such as dicarboxylic acids and other pyran derivatives.
Dicarboxylic Acids: These compounds contain two carboxyl groups and exhibit similar chemical behavior and reactivity to monocarboxylic acids.
Pyran Derivatives: These compounds contain a pyran ring and may have various functional groups attached. Examples include 2H-pyran-3-ol and 2-methyl-3,4-dihydro-2H-pyran.
The uniqueness of this compound lies in its combination of benzoic acid and pyran structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
171109-63-0 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C7H6O2.C6H10O2/c8-7(9)6-4-2-1-3-5-6;1-5-6(7)3-2-4-8-5/h1-5H,(H,8,9);2,4-7H,3H2,1H3/t;5-,6-/m.0/s1 |
InChIキー |
RZJNECVRFOEFHW-LOLRQIBTSA-N |
異性体SMILES |
C[C@H]1[C@H](CC=CO1)O.C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CC1C(CC=CO1)O.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)




![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)

![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)
